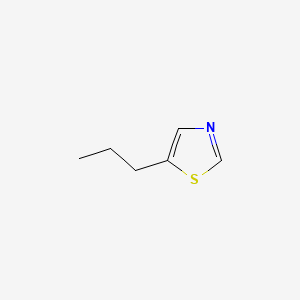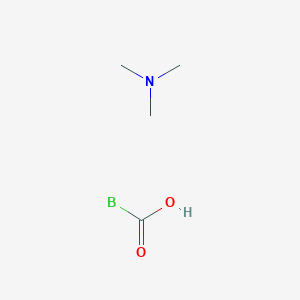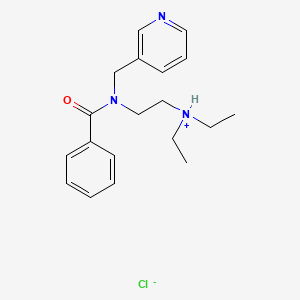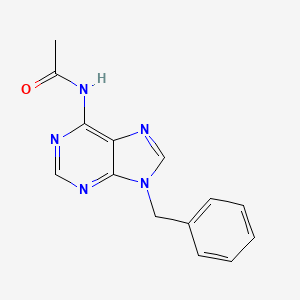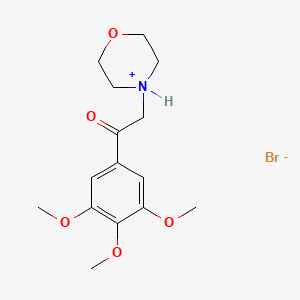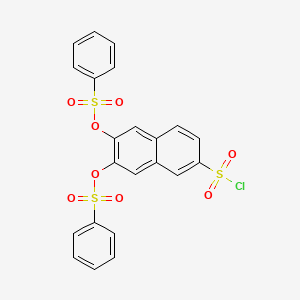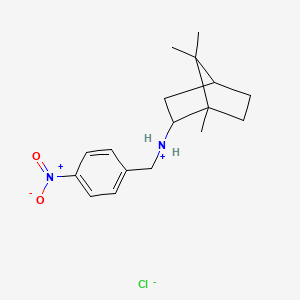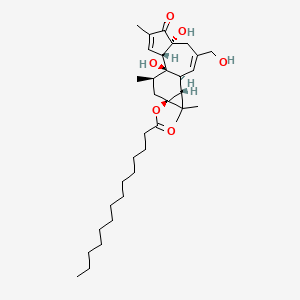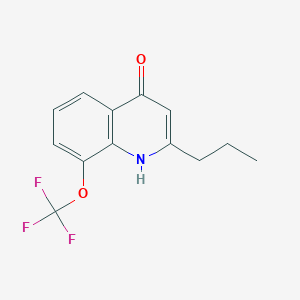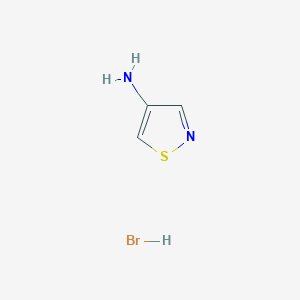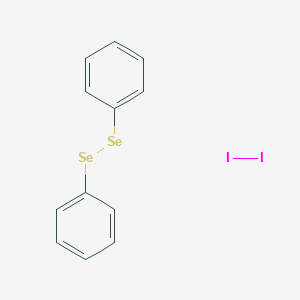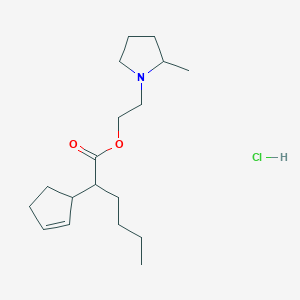![molecular formula C21H42Cl3N3O4 B15344554 4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride CAS No. 23462-18-2](/img/structure/B15344554.png)
4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a diazabicyclononane structure, and a benzyl group, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
The synthesis of 4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclononane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclononane structure.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, typically using benzyl chloride and a suitable base.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the diazabicyclononane intermediate reacts with morpholine.
Hydration and Hydrochloride Formation: The final compound is obtained by hydrating the intermediate product and converting it to its trihydrochloride form through treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
4-[3-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
科学的研究の応用
4-[3-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, and gene expression regulation.
類似化合物との比較
4-[3-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride can be compared with other similar compounds, such as:
3,7-Diazabicyclo[4.3.0]nonan-8-ones: These compounds share a similar diazabicyclononane core but differ in their substituents and overall structure.
Benzyl-substituted Morpholines: These compounds have a benzyl group attached to a morpholine ring but lack the diazabicyclononane structure.
Nootropic Agents: Compounds like piracetam and aniracetam, which are studied for their cognitive-enhancing effects, may have structural similarities and comparable biological activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
23462-18-2 |
|---|---|
分子式 |
C21H42Cl3N3O4 |
分子量 |
506.9 g/mol |
IUPAC名 |
4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride |
InChI |
InChI=1S/C21H33N3O.3ClH.3H2O/c1-2-6-19(7-3-1)16-23-17-20-8-4-9-21(18-23)24(20)11-5-10-22-12-14-25-15-13-22;;;;;;/h1-3,6-7,20-21H,4-5,8-18H2;3*1H;3*1H2 |
InChIキー |
ZTAJMMJBGABFBU-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(CC(C1)N2CCCN3CCOCC3)CC4=CC=CC=C4.O.O.O.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


